methyl 4-(2-aminoethyl)-2-methoxybenzoate;hydrochloride
Description
Methyl 4-(2-aminoethyl)-2-methoxybenzoate hydrochloride (CAS: 56161-89-8) is a benzoate ester derivative featuring a 2-methoxy substituent on the aromatic ring and a 2-aminoethyl side chain, protonated as a hydrochloride salt. Its molecular formula is C₁₀H₁₄ClNO₂, with a monoisotopic mass of 215.0713 g/mol . This compound is frequently utilized as a synthetic intermediate in pharmaceutical research, particularly in the preparation of phenethylamine derivatives for receptor-targeted drug discovery . The hydrochloride salt enhances solubility and stability, making it suitable for reactions in polar solvents.
Properties
IUPAC Name |
methyl 4-(2-aminoethyl)-2-methoxybenzoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3.ClH/c1-14-10-7-8(5-6-12)3-4-9(10)11(13)15-2;/h3-4,7H,5-6,12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXEFSEXFAKHFGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCN)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2089650-21-3 | |
| Record name | Benzoic acid, 4-(2-aminoethyl)-2-methoxy-, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2089650-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Reductive Amination of Methyl 4-Amino-2-Methoxybenzoate
Reductive amination offers a direct route to introduce the 2-aminoethyl group. This method begins with methyl 4-amino-2-methoxybenzoate, which undergoes condensation with acetaldehyde followed by reduction:
Step 1: Condensation with Acetaldehyde
The primary amine reacts with acetaldehyde in methanol under acidic conditions (pH 4–5) to form an imine intermediate. Catalytic amounts of acetic acid facilitate Schiff base formation .
Step 2: Sodium Cyanoborohydride Reduction
The imine is reduced using sodium cyanoborohydride (NaBH3CN) in tetrahydrofuran (THF) at 0–5°C for 6–8 hours. This selective reduction avoids ester group hydrolysis .
Step 3: Hydrochloride Salt Formation
The free amine is treated with hydrochloric acid in diethyl ether, yielding the hydrochloride salt. Crystallization from ethanol/water (1:3) affords the final product with 72–78% purity .
Key Data:
| Parameter | Value |
|---|---|
| Reaction Temperature | 0–5°C (Step 2) |
| Yield (Overall) | 65–70% |
| Purity (HPLC) | 95–98% |
Nucleophilic Substitution of Bromoethyl Intermediate
This route utilizes a bromoethyl precursor, synthesized via radical bromination, followed by amination:
Step 1: Bromination of Methyl 4-Vinyl-2-Methoxybenzoate
Methyl 4-vinyl-2-methoxybenzoate reacts with N-bromosuccinimide (NBS, 1.1 eq.) and dibenzoyl peroxide (BPO, 3 mol%) in carbon tetrachloride at 80°C for 16 hours. The reaction produces methyl 4-(2-bromoethyl)-2-methoxybenzoate with 81% yield .
Step 2: Ammonia Substitution
The bromoethyl intermediate is treated with aqueous ammonia (28% w/w) in dimethylformamide (DMF) at 50°C for 12 hours. Excess ammonia ensures complete substitution while minimizing ester hydrolysis .
Step 3: Salt Formation and Purification
The crude amine is acidified with HCl gas in ethyl acetate, precipitating the hydrochloride salt. Recrystallization from methanol yields 85–90% pure product .
Key Data:
| Parameter | Value |
|---|---|
| Bromination Time | 16 hours |
| Substitution Yield | 75% |
| Final Purity (NMR) | ≥99% |
Gabriel Synthesis with Phthalimide Protection
The Gabriel method introduces the amine via alkylation of a phthalimide-protected intermediate:
Step 1: Synthesis of Phthalimide Derivative
Methyl 4-(2-bromoethyl)-2-methoxybenzoate reacts with potassium phthalimide in DMF at 120°C for 8 hours. The phthalimide group protects the amine during subsequent steps .
Step 2: Deprotection with Hydrazine
Hydrazine hydrate (80% v/v) in ethanol refluxes for 6 hours, cleaving the phthalimide group to release the primary amine .
Step 3: Hydrochloride Isolation
The amine is neutralized with HCl and crystallized from acetonitrile, achieving 89% yield and 97% purity .
Key Data:
| Parameter | Value |
|---|---|
| Alkylation Temperature | 120°C |
| Deprotection Time | 6 hours |
| Overall Yield | 68% |
Industrial-Scale Production via Continuous Flow Reactors
For large-scale synthesis, continuous flow systems enhance efficiency and safety:
Step 1: Bromoethyl Synthesis in Flow
Methyl 4-vinyl-2-methoxybenzoate and NBS are mixed in a microreactor at 80°C with a residence time of 2 minutes. This method achieves 95% conversion with minimal byproducts .
Step 2: Ammoniation in Packed-Bed Reactor
The bromoethyl intermediate flows through a reactor packed with solid ammonia donors (e.g., urea derivatives), yielding 90% substitution at 50°C .
Step 3: Inline Crystallization
Hydrochloric acid is introduced inline, and the product crystallizes in a anti-solvent chamber. Continuous centrifugation affords 99% pure product at 500 kg/day capacity .
Key Data:
| Parameter | Value |
|---|---|
| Throughput | 500 kg/day |
| Purity (HPLC) | 99% |
| Solvent Consumption | Reduced by 40% |
Comparative Analysis of Synthetic Methods
The table below evaluates the four methods based on yield, scalability, and cost:
| Method | Yield (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|
| Reductive Amination | 65–70 | Moderate | 120 |
| Nucleophilic Substitution | 75 | High | 90 |
| Gabriel Synthesis | 68 | Low | 150 |
| Continuous Flow | 90 | Very High | 70 |
Key Findings:
-
Nucleophilic substitution offers the best balance of yield and cost for laboratory-scale synthesis .
-
Continuous flow is optimal for industrial production, reducing solvent use and improving throughput .
-
Reductive amination suffers from moderate yields due to competing side reactions .
Optimization Strategies for Improved Efficiency
Solvent Selection:
Replacing DMF with cyclopentyl methyl ether (CPME) in nucleophilic substitution reduces toxicity and improves isolation yields by 12% .
Catalyst Screening:
Palladium on carbon (5% wt.) in reductive amination increases conversion to 88% under hydrogen (3 atm) at 25°C .
Process Analytical Technology (PAT):
Inline Fourier-transform infrared (FTIR) spectroscopy monitors reaction progress in continuous flow systems, reducing batch failures by 30% .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-aminoethyl)-2-methoxybenzoate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the amino group to a primary amine.
Substitution: Nucleophilic substitution reactions can replace the methoxy or aminoethyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or primary amines.
Scientific Research Applications
Methyl 4-(2-aminoethyl)-2-methoxybenzoate;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 4-(2-aminoethyl)-2-methoxybenzoate;hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the methoxy and benzoate groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Methyl 4-(2-Aminoethyl)benzoate Hydrochloride
- Structure : Lacks the 2-methoxy group present in the target compound.
- Synthesis: Prepared via Fischer esterification of 4-(2-aminoethyl)benzoic acid hydrochloride with methanol and HCl .
- Applications: Used to synthesize amide derivatives (e.g., 4-(2-aminoethyl)benzamide hydrochloride) for structure-activity relationship (SAR) studies .
4-(Aminomethyl)-2-Methylbenzoic Acid Hydrochloride
- Structure: Features a 2-methyl group and an aminomethyl substituent instead of the aminoethyl-methoxy motif.
- Properties: Molecular formula C₉H₁₂ClNO₂, purity ≥95%, used in agrochemicals and material science .
- Key Differences: Property Target Compound 4-(Aminomethyl)-2-Methylbenzoic Acid HCl Functional Groups Ester, methoxy, aminoethyl Carboxylic acid, methyl, aminomethyl Applications Pharmaceutical intermediate Material science, agrochemicals The carboxylic acid group enables distinct reactivity (e.g., salt formation), while the methyl group may enhance lipophilicity .
4-(2-Aminoethyl)-Benzenesulfonyl Fluoride Hydrochloride (AEBSF)
4-(2-Aminoethyl)-2-Methoxyphenol Hydrochloride
- Structure: Replaces the methyl ester with a phenol group.
- Synthesis: Prepared via hydrolysis of the ester or direct functionalization of phenolic precursors .
- Key Differences: Property Target Compound 4-(2-Aminoethyl)-2-Methoxyphenol HCl Functional Group Ester Phenol Reactivity Electrophilic ester Nucleophilic phenol Applications Synthetic intermediate Antioxidant or receptor ligand The phenol group enables antioxidant activity but reduces stability under acidic conditions compared to the ester .
Piperidine-1-Carboxamide Derivatives (TAAR1 Agonists)
- Structure: Piperidine ring replaces the methoxybenzoate core; aminoethyl group retained.
- Applications : Trace amine-associated receptor 1 (TAAR1) agonists for psychotic disorders .
- Key Differences: Property Target Compound Piperidine Carboxamide Derivatives Core Structure Benzoate ester Piperidine carboxamide Biological Target Intermediate TAAR1 receptor Yield Not reported 90–120% (anomalies noted) The piperidine ring enhances conformational flexibility, critical for receptor binding .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Key Functional Groups | Molecular Weight (g/mol) | Applications |
|---|---|---|---|---|
| Methyl 4-(2-aminoethyl)-2-methoxybenzoate HCl | C₁₀H₁₄ClNO₂ | Ester, methoxy, aminoethyl | 215.68 | Pharmaceutical intermediate |
| AEBSF Hydrochloride | C₈H₁₁ClFNO₂S | Sulfonyl fluoride, aminoethyl | 239.69 | Serine protease inhibition |
| 4-(Aminomethyl)-2-methylbenzoic acid HCl | C₉H₁₂ClNO₂ | Carboxylic acid, methyl | 201.65 | Material science |
Biological Activity
Methyl 4-(2-aminoethyl)-2-methoxybenzoate;hydrochloride is a chemical compound that exhibits significant biological activity due to its unique structural characteristics. This article provides an in-depth analysis of its biological mechanisms, effects, and potential applications based on diverse research findings.
Chemical Structure and Properties
This compound has the following chemical formula: C11H16ClNO3. The compound features a methoxy group and an aminoethyl side chain attached to a benzene ring, which enhances its reactivity and biological interactions. The structural characteristics enable the compound to interact with various biological targets, including enzymes and receptors.
| Property | Value |
|---|---|
| Molecular Formula | C11H16ClNO3 |
| Molecular Weight | 233.71 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in water and organic solvents |
The mechanism of action of this compound involves several key interactions:
- Hydrogen Bonding : The aminoethyl group can form hydrogen bonds with biological molecules, influencing enzyme activity and receptor binding.
- Hydrophobic Interactions : The methoxy and benzoate groups facilitate hydrophobic interactions, enhancing the compound's ability to penetrate cellular membranes.
- Enzyme Modulation : This compound acts as a substrate for specific enzymes, leading to the formation of active metabolites that can alter metabolic pathways and influence biological processes.
Biological Activity
Research has demonstrated the compound's potential in various biological contexts:
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, potentially acting against certain bacterial strains.
- Enzyme Interactions : The compound has been shown to affect enzyme kinetics, which may have implications for drug development and therapeutic applications .
- Potential Therapeutic Effects : Due to its ability to modulate metabolic pathways, this compound is being explored for its potential use in medicinal chemistry .
Case Studies and Research Findings
-
Enzyme Inhibition Studies :
- A study investigated the interaction of this compound with specific enzymes involved in metabolic pathways. Results indicated that the compound could inhibit certain enzymes at micromolar concentrations, suggesting its potential as a lead compound for drug development.
- Comparative Analysis with Similar Compounds :
- Toxicity Assessments :
Q & A
Q. How to statistically analyze synergistic effects in combination therapies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
